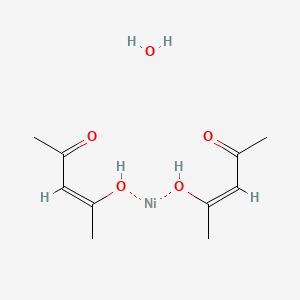

Nickel(ii)acetylacetonate hydrate

説明

Significance of Metal Acetylacetonates (B15086760) in Coordination Chemistry

Metal acetylacetonates, including the nickel(II) derivative, represent a cornerstone of coordination chemistry. researchgate.net Historically, they were among the first compounds recognized as coordination complexes. researchgate.net The acetylacetonate (B107027) anion (acac) is a bidentate ligand, meaning it binds to the central metal ion through two of its oxygen atoms, forming a stable six-membered ring. wikipedia.orgamericanelements.com This chelate effect imparts considerable stability to the resulting complex. wikipedia.org

The significance of metal acetylacetonates stems from several key characteristics:

Solubility: Unlike many simple metal salts, metal acetylacetonates are often soluble in organic solvents, which is a crucial property for their use in various organic reactions and as precursors for materials synthesis. wikipedia.orgchemicalbook.com

Volatility: Some metal acetylacetonates exhibit surprising volatility, a property that was even explored for isotope separation during World War II. researchgate.net

Versatility: The properties of the metal center can be tuned by modifying the acetylacetonate ligand, allowing for the synthesis of a wide array of complexes with tailored electronic and steric properties. researchgate.net

These attributes have led to their widespread use as catalysts, catalyst precursors, and building blocks for more complex molecular architectures. wikipedia.orgresearchgate.net

Overview of Nickel(II) Acetylacetonate Hydrate (B1144303) as a Versatile Precursor and Catalyst in Contemporary Research

Nickel(II) acetylacetonate hydrate, with the general formula Ni(C₅H₇O₂)₂·xH₂O, is a prominent member of the metal acetylacetonate family. The hydrated form typically appears as a green or blue-green crystalline solid. cymitquimica.com The central nickel(II) ion is in a +2 oxidation state and is coordinated by two acetylacetonate ligands and water molecules. cymitquimica.compubcompare.ai

Its versatility is evident in its numerous applications:

Precursor for Nanomaterials: It serves as a precursor for the synthesis of various nickel-containing nanomaterials, such as nickel oxide (NiO) nanoparticles and Ni/NiO composites. sigmaaldrich.comtandfonline.com These materials are synthesized through methods like thermal decomposition and solvothermal techniques. sigmaaldrich.comsigmaaldrich.com

Catalyst in Organic Synthesis: Nickel(II) acetylacetonate is a widely used catalyst in a variety of organic reactions. chemicalbook.com These include hydrogenation, polymerization of olefins, transesterification reactions, and Michael additions. chemicalbook.comsigmaaldrich.comsigmaaldrich.com It is also employed in cross-coupling reactions to form new carbon-carbon bonds. researchgate.net

Precursor to Other Catalysts: The anhydrous form is a precursor to important nickel-based catalysts like nickel bis(cyclooctadiene). wikipedia.orgguidechem.com

The compound's thermal stability allows for its use in high-temperature processes, further expanding its utility in research and industrial settings. cymitquimica.com

Scope and Objectives of Current Research Trajectories

Current research involving nickel(II) acetylacetonate hydrate is focused on several key areas, driven by the need for more efficient, selective, and sustainable chemical processes.

Key Research Objectives:

Development of Novel Catalysts: A primary objective is the design and synthesis of new, highly efficient nickel catalysts for a range of organic transformations. sigmaaldrich.com This includes developing catalysts for cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and complex organic molecules. researchgate.net

Controlled Synthesis of Nanomaterials: Researchers are exploring new methods to control the size, shape, and composition of nickel-based nanoparticles synthesized from nickel(II) acetylacetonate. tue.nl This control is crucial for tailoring the properties of these materials for specific applications in areas like catalysis, electronics, and energy storage.

Green Chemistry Applications: There is a growing emphasis on utilizing nickel(II) acetylacetonate in environmentally friendly chemical processes. pubcompare.ai This includes developing catalysts that operate under milder reaction conditions and the use of more sustainable solvents.

Materials for Energy Applications: Research is underway to utilize materials derived from nickel(II) acetylacetonate in energy-related technologies. For example, nickel oxide thin films, prepared from this precursor, are being investigated for their potential use in optoelectronic devices. guidechem.comresearchgate.net

The ongoing research into nickel(II) acetylacetonate hydrate and its derivatives promises to deliver innovative solutions to challenges in catalysis, materials science, and sustainable chemistry.

Interactive Data Tables

Properties of Nickel(II) Acetylacetonate

| Property | Value | References |

| Chemical Formula (anhydrous) | C₁₀H₁₄NiO₄ | guidechem.com |

| Molecular Weight (anhydrous) | 256.91 g/mol | sigmaaldrich.com |

| Appearance (hydrate) | Green or blue-green solid | cymitquimica.com |

| Melting Point (anhydrous) | 230 °C (decomposes) | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in organic solvents like ethanol (B145695), acetone (B3395972), chloroform, and benzene (B151609). | chemicalbook.comcymitquimica.comguidechem.com |

Selected Catalytic Applications of Nickel(II) Acetylacetonate

| Reaction Type | Description | References |

| Olefin Polymerization | Used as a catalyst for the polymerization of olefins. | sigmaaldrich.comsigmaaldrich.com |

| Hydrogenation | Employed as a catalyst in various hydrogenation reactions. | chemicalbook.comguidechem.com |

| Cross-Coupling Reactions | Catalyzes the formation of C-C bonds between different organic molecules. | researchgate.net |

| Michael Addition | Promotes the addition of a nucleophile to an α,β-unsaturated carbonyl compound. | sigmaaldrich.comsigmaaldrich.com |

| Allylation of Carbonyls | Used in the direct allylation of carbonyl compounds with allylic alcohols. | researchgate.net |

特性

CAS番号 |

120156-44-7 |

|---|---|

分子式 |

C10H18NiO5 |

分子量 |

276.94 g/mol |

IUPAC名 |

bis(4-hydroxypent-3-en-2-one);nickel;hydrate |

InChI |

InChI=1S/2C5H8O2.Ni.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2 |

InChIキー |

HRNADIRXJROXRG-UHFFFAOYSA-N |

異性体SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Ni] |

正規SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Ni] |

物理的記述 |

Emerald-green solid, soluble in water; [Merck Index] |

製品の起源 |

United States |

Synthetic Methodologies and Preparation Principles of Nickel Ii Acetylacetonate Hydrate

Conventional Laboratory Synthesis Routes

The most common and straightforward methods for synthesizing nickel(II) acetylacetonate (B107027) hydrate (B1144303) in a laboratory setting involve the reaction of nickel(II) salts with acetylacetone (B45752). These routes are favored for their reliability and relatively simple procedures.

Reaction of Nickel(II) Salts with Acetylacetone

The fundamental principle of this method is the reaction between a nickel(II) salt and acetylacetone (Hacac) in a suitable solvent, typically water or a water-alcohol mixture. guidechem.comchemicalbook.comchemicalbook.com The acetylacetone acts as a bidentate ligand, donating two oxygen atoms to coordinate with the nickel(II) ion. The general reaction can be represented as:

Ni²⁺ + 2 CH₃COCH₂COCH₃ + 2H₂O → Ni(CH₃COCHCOCH₃)₂(H₂O)₂ + 2H⁺

This reaction results in the formation of the blue-green diaquo complex, Ni(CH₃COCHCOCH₃)₂(H₂O)₂. wikipedia.org

The reaction between a nickel(II) salt and acetylacetone produces H⁺ ions, which can lower the pH of the solution and hinder the complete formation of the nickel(II) acetylacetonate complex. To drive the reaction to completion and facilitate the precipitation of the product, a weak base is typically added. Sodium acetate (B1210297) is a commonly used base for this purpose. guidechem.comchemicalbook.comchemicalbook.com

The acetate ions from the sodium acetate act as a proton sponge, neutralizing the H⁺ ions formed during the reaction. This shift in equilibrium favors the formation of the acetylacetonate anion (acac⁻), which then readily coordinates with the nickel(II) ions. The use of a weak base like sodium acetate helps to maintain the pH of the reaction mixture in a range that is conducive to the formation and precipitation of the desired product. ias.ac.in

The choice of the nickel(II) precursor is a critical factor in the synthesis of nickel(II) acetylacetonate hydrate. Two commonly employed precursors are nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and nickel(II) hydroxide (B78521) (Ni(OH)₂).

Nickel(II) Chloride Hexahydrate: This is a readily available and soluble nickel salt, making it a convenient starting material. google.com The synthesis involves dissolving nickel(II) chloride hexahydrate in water, followed by the addition of acetylacetone and a weak base like sodium acetate to precipitate the product. guidechem.comchemicalbook.com

Nickel(II) Hydroxide: The use of nickel(II) hydroxide offers a direct route to nickel(II) acetylacetonate. guidechem.com The reaction proceeds as follows:

Ni(OH)₂ + 2 CH₃COCH₂COCH₃ → Ni(CH₃COCHCOCH₃)₂ + 2H₂O guidechem.com

A significant advantage of this method is that the by-product is water, which simplifies the purification process. The nickel(II) hydroxide can be prepared in situ by reacting a soluble nickel salt, such as nickel(II) chloride or nickel(II) nitrate (B79036), with an alkali solution like sodium hydroxide. google.comgoogle.com

| Precursor | Reaction Conditions | Observations |

| Nickel(II) Chloride Hexahydrate | Aqueous solution, addition of acetylacetone and sodium acetate. guidechem.comchemicalbook.comgoogle.com | Formation of a blue-green precipitate of Ni(acac)₂·2H₂O. wikipedia.org |

| Nickel(II) Hydroxide | Reaction with acetylacetone in a suitable solvent. guidechem.com | Direct conversion to Ni(acac)₂ with water as the only by-product. guidechem.com |

Direct Synthesis Approaches from Nickel(III) Oxyhydroxide

An alternative and efficient method for the synthesis of bis(acetylacetonato)nickel(II) dihydrate involves the direct reaction of nickel(III) oxyhydroxide (NiO(OH)) with acetylacetone. ias.ac.inrsc.orgias.ac.in This method is noteworthy as it proceeds with a high yield in the absence of a buffer. ias.ac.in

In this reaction, acetylacetone not only acts as a chelating agent but also as a reducing agent, reducing Ni(III) to Ni(II). The reaction is exothermic and results in the formation of the blue-green product. A significant finding from this synthetic route is the isolation of α,α,β,β-tetra-acetylethane as the oxidation product of acetylacetone. ias.ac.inrsc.orgias.ac.in

The reaction can be summarized as: NiO(OH) + Hacac → [Ni(acac)₂]·2H₂O + (CH₃CO)₂CH-CH(COCH₃)₂ ias.ac.in

The pH of the solution after the reaction is around 5, which is a favorable condition for the formation of metal-acetylacetonate complexes. ias.ac.in This direct synthesis from NiO(OH) highlights the dual role of acetylacetone in the reaction. ias.ac.in

Advanced Synthetic Techniques for Tailored Materials

Beyond conventional methods, advanced synthetic techniques are employed to produce nickel(II) acetylacetonate with controlled properties, such as specific particle sizes and morphologies, which are crucial for applications in nanomaterials and catalysis.

Hydrothermal and Solvothermal Synthetic Protocols

Hydrothermal and solvothermal methods are powerful techniques for synthesizing a wide range of materials, including nickel(II) acetylacetonate and its derivatives. These methods involve carrying out the synthesis in a closed system, such as a Teflon-lined autoclave, at elevated temperatures and pressures.

Hydrothermal Synthesis: This technique uses water as the solvent. It has been employed for the synthesis of nanostructured nickel hydroxide precursors, which can then be used to produce nickel-based materials. For instance, a hydrothermal method at 120°C for 24 hours can yield nanostructured nickel hydroxide.

Solvothermal Synthesis: This method is similar to the hydrothermal technique but utilizes a non-aqueous solvent. Solvothermal synthesis offers control over the size, shape, and crystallinity of the resulting particles. Nickel(II) acetylacetonate is often used as a precursor in solvothermal methods to synthesize nickel-based nanomaterials. sigmaaldrich.com For example, nickel nanoparticles have been prepared via the thermal decomposition of nickel(II) acetylacetonate in alkylamines. researchgate.net The reaction conditions, such as temperature, heating rate, and the type of solvent, play a crucial role in determining the crystalline phase of the nickel nanoparticles. researchgate.net Similarly, a surfactant-free, non-aqueous approach using benzyl (B1604629) alcohol as the solvent has been investigated for preparing high-purity nickel nanomaterials from nickel(II) acetylacetonate. researchgate.net

| Technique | Key Parameters | Outcome |

| Hydrothermal | Temperature: ~120°C, Time: 24 hours, Precursor: Ni(acac)₂, Solvent: Water with NaOH and hydrazine (B178648) hydrate. | Nanostructured nickel hydroxide precursors. |

| Solvothermal | Temperature: ~220°C, Precursor: Ni(acac)₂, Solvent: Oleylamine (B85491), Capping agent: Trioctylphosphine (B1581425). researchgate.net | Monodisperse nickel nanoparticles with controlled size. researchgate.net |

These advanced methods provide a versatile platform for the synthesis of tailored nickel-containing materials, starting from or directly producing nickel(II) acetylacetonate.

Influence of Reaction Parameters on Product Morphology and Crystallinity

The morphology and crystallinity of materials derived from nickel(II) acetylacetonate hydrate are not solely dependent on the chosen synthetic route but are also intricately controlled by a range of reaction parameters. These include the concentration of precursors, the nature of reducing agents, reaction temperature and duration, the solvent system, and the presence of stabilizing agents.

The concentration of the nickel precursor, nickel(II) acetylacetonate, is a critical factor that directly influences the size and morphology of the resulting nanoparticles. Higher concentrations of the nickel precursor can lead to increased rates of nucleation and growth, which often results in the formation of larger nanoparticles. For instance, in syntheses aiming for nanostructured materials, a higher concentration of nickel(II) acetylacetonate can promote agglomeration, which affects the surface area and the number of active catalytic sites. Conversely, lower precursor concentrations can favor the formation of smaller, more uniform nanoparticles. The precise control of precursor concentration is therefore a key strategy for tuning the final particle size.

The choice and concentration of the reducing agent are pivotal in the transformation of nickel(II) acetylacetonate hydrate into metallic nickel or other nickel-based nanomaterials. Different reducing agents exhibit varying reduction potentials and can also play secondary roles as stabilizers or morphology-directing agents.

Hydrazine Hydrate: As a strong reducing agent, hydrazine hydrate is effective in reducing Ni(II) ions to metallic nickel (Ni(0)). researchgate.netd-nb.info The molar ratio of hydrazine to the nickel precursor has a significant impact on the resulting nanoparticle characteristics. Studies have shown that varying this ratio can lead to changes in the morphology of nickel nanoparticles, for example, from star-like shapes to spherical particles. ijtrd.com The reaction mechanism often involves the initial formation of a nickel-hydrazine complex, followed by the reduction to nickel hydroxide and finally to metallic nickel. ijtrd.com

Oleylamine: Oleylamine is a versatile reagent that can function as a solvent, a reducing agent, and a stabilizing agent. researchgate.net Its effectiveness as a reducing agent is often temperature-dependent. In the synthesis of nickel nanoparticles, oleylamine can facilitate the reduction of nickel(II) acetylacetonate at elevated temperatures. The amount of oleylamine relative to the nickel precursor can influence the size of the resulting nanoparticles; an increase in the oleylamine to nickel ratio has been shown to decrease particle size. researchgate.net

The table below summarizes the roles of these reducing agents:

| Reducing Agent | Primary Role | Secondary Role(s) | Impact on Nanoparticle Morphology |

| Hydrazine Hydrate | Strong reducing agent | - | Can influence shape (e.g., star-like vs. spherical) |

| Oleylamine | Reducing agent | Solvent, Stabilizing agent | Can control particle size |

Reaction temperature and duration are fundamental parameters that govern the kinetics of nanoparticle formation and growth.

Reaction Temperature: Temperature directly influences the rate of precursor decomposition, reduction, and the subsequent nucleation and growth of nanoparticles. rsc.org For instance, in the synthesis of nickel nanoparticles using hydrazine hydrate, a temperature of 60°C is often employed to ensure the complete reduction of the nickel salt. ijtrd.comnih.gov In the synthesis of nickel oxide thin films from nickel(II) acetylacetonate, an optimal temperature window is crucial for achieving desired film characteristics. acs.org Higher temperatures generally promote the formation of larger, more crystalline nanoparticles, while lower temperatures may lead to smaller or even amorphous structures. rsc.org

Reaction Duration: The duration of the reaction primarily affects the growth phase of the nanoparticles. Shorter reaction times tend to yield smaller nanoparticles, while longer durations allow for more extensive growth, resulting in larger particles or different morphologies, such as nanosheets. The optimization of both temperature and duration is a delicate balance to achieve the desired size, crystallinity, and morphology of the final product. researchgate.net

The solvent system plays a multifaceted role in the synthesis of materials from nickel(II) acetylacetonate hydrate. The choice of solvent can affect the solubility of the precursor, the reaction kinetics, and the stability of the resulting nanoparticles. Solvents can also act as reactants or directing agents. For example, ethylene (B1197577) glycol can serve as both a solvent and a reducing agent in what is known as the polyol process. mdpi.com The polarity and coordinating ability of the solvent can influence the interactions between the precursor molecules and the growing nanoparticles, thereby affecting their final size and shape. In some cases, the solvent can even influence the isomeric form of the nickel complex in solution, which can have implications for its reactivity. researchgate.net

Stabilizing agents, or capping agents, are crucial for controlling the size and preventing the agglomeration of nanoparticles during and after their synthesis. mdpi.com These molecules adsorb to the surface of the nanoparticles, providing a protective layer that imparts colloidal stability through steric or electrostatic repulsion. acs.org

Oleylamine: As previously mentioned, oleylamine is a widely used stabilizing agent, particularly in the synthesis of nanoparticles in non-polar organic solvents. researchgate.net It effectively caps (B75204) the nanoparticle surface, preventing aggregation and allowing for the formation of well-dispersed colloids.

Polymers and Surfactants: Other common stabilizing agents include polymers like polyvinylpyrrolidone (B124986) (PVP) and surfactants such as cetyltrimethylammonium bromide (CTAB). mdpi.com The choice of stabilizing agent can significantly influence the final morphology of the nanoparticles. The interaction of these agents with the different crystal facets of the growing nanoparticles can lead to anisotropic growth and the formation of non-spherical shapes.

The table below provides examples of stabilizing agents and their functions:

| Stabilizing Agent | Mechanism of Stabilization | Influence on Nanoparticles |

| Oleylamine | Steric hindrance | Prevents aggregation, controls size |

| Polyvinylpyrrolidone (PVP) | Steric hindrance | Prevents aggregation, can influence shape |

| Cetyltrimethylammonium bromide (CTAB) | Electrostatic repulsion | Prevents aggregation, can act as a template |

Industrial Scale Production Considerations and Advancements

Transitioning the synthesis of nickel-based materials from nickel(II) acetylacetonate hydrate from the laboratory to an industrial scale presents several challenges. Key considerations include the cost of raw materials, the scalability of the synthetic method, process control, and ensuring consistent product quality. google.com

One approach to industrial production involves a two-step process where a soluble nickel salt is first reacted with an alkali to form nickel hydroxide, which is then reacted with acetylacetone. google.com Advancements in this area focus on simplifying the process, for example, by directly adding acetylacetone to the reaction mixture after the precipitation of nickel hydroxide, thus eliminating the need for intermediate washing and drying steps. This streamlines the process, improves efficiency, and reduces costs, making it more suitable for industrial applications. google.com

Furthermore, processes for the large-scale production of monodisperse nanoparticles from metal acetylacetonates (B15086760), including nickel(II) acetylacetonate, have been developed. google.com These methods often involve the formation of a metal-carboxylate complex followed by controlled heating in a high-boiling point solvent to produce nanoparticles with a narrow size distribution. google.com Such processes are crucial for applications where precise control over nanoparticle properties is required.

Structural Elucidation and Advanced Spectroscopic Characterization of Nickel Ii Acetylacetonate Hydrate Complexes

Coordination Environment and Ligand Interaction Dynamics

Chelation Mode of Acetylacetonate (B107027) Ligands to Nickel(II) Centers

The acetylacetonate anion (acac⁻), derived from the deprotonation of acetylacetone (B45752), acts as a bidentate ligand, coordinating to the nickel(II) metal center through its two oxygen atoms. wikipedia.orgchemrj.org This chelation forms a stable six-membered ring, a common feature in metal acetylacetonate complexes. wikipedia.org The bonding within this chelate ring is characterized by delocalized π-electrons across the oxygen-carbon-carbon-oxygen framework, which imparts a degree of aromatic character to the ring. wikipedia.org

In the hydrated form, specifically the diaquo complex, Ni(acac)₂(H₂O)₂, two acetylacetonate ligands and two water molecules coordinate to the nickel(II) center. handwiki.orgwikipedia.org The acetylacetonate ligands typically occupy the equatorial positions of the coordination sphere, while the water molecules take up the axial positions. nih.gov This arrangement results in a distorted octahedral geometry around the nickel ion. handwiki.orgwikipedia.orgnih.gov The Ni-O bond lengths in the equatorial plane, involving the acetylacetonate ligands, are generally shorter than the axial Ni-O bonds with the water molecules. handwiki.orgwikipedia.org For instance, in the trans isomer of Ni(acac)₂(H₂O)₂, the equatorial Ni-O bond lengths are approximately 1.9961 Å and 2.0085 Å, while the axial Ni-O bonds are longer at 2.1000 Å. handwiki.org

Electronic Configuration and Spin State of Nickel(II) in the Complex

Nickel(II) is a d⁸ transition metal ion. In an octahedral coordination environment, such as that found in nickel(II) acetylacetonate hydrate (B1144303), the d-orbitals split into two energy levels: a lower energy t₂g set and a higher energy eg set. The eight d-electrons of Ni(II) fill these orbitals, resulting in an electronic configuration of (t₂g)⁶(eg)².

This configuration leads to two unpaired electrons in the eg orbitals, rendering the complex paramagnetic. wikipedia.orgwikiwand.com The presence of these unpaired electrons gives rise to a spin-only magnetic moment close to the expected value for a d⁸ ion, which is approximately 3.2 µB. wikipedia.orgwikiwand.com This high-spin state is characteristic of nickel(II) in octahedral geometries where the ligand field is not strong enough to cause spin pairing.

Impact of Hydration Levels on Coordination Geometry and Overall Structure

The transition from the anhydrous trimer to the hydrated monomer demonstrates the significant influence of water molecules on the structural characteristics of nickel(II) acetylacetonate. The presence or absence of water dictates whether the coordination is satisfied through ligand bridging in a polymer or by direct coordination of solvent molecules in a monomer.

Crystallographic and Morphological Analysis

The solid-state structure and morphology of nickel(II) acetylacetonate hydrate are primarily investigated through X-ray diffraction (XRD), which provides detailed information about the crystalline arrangement and phase purity of the material.

X-ray Diffraction (XRD) for Crystalline Structure and Phase Purity

X-ray diffraction is a fundamental technique for characterizing the crystalline nature of nickel(II) acetylacetonate hydrate. The diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline phase. The positions and intensities of the diffraction peaks are unique to a specific crystal structure. For nickel(II) acetylacetonate dihydrate, the XRD pattern reveals a well-defined crystalline structure. nih.govresearchgate.net

Analysis of the XRD data allows for the determination of the crystal system, space group, and unit cell parameters. For instance, a derivative, bis(acetylacetonato-κ²O,O′)bis(pyridine-κN)nickel(II) dihydrate, was found to crystallize in the monoclinic system. nih.gov The phase purity of a synthesized sample can be confirmed by comparing its experimental XRD pattern to a standard reference pattern from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) or the Crystallography Open Database (COD). ijtrd.com The absence of peaks corresponding to impurities, such as nickel oxide or other hydrated forms, indicates a high phase purity. ijtrd.com

Table 1: Crystallographic Data for a Nickel(II) Acetylacetonate Hydrate Derivative nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| a | 16.362 (5) Å |

| b | 14.476 (5) Å |

| c | 9.543 (5) Å |

| β | 91.510 (5)° |

| V | 2259.5 (16) ų |

| Z | 4 |

Determination of Crystallite Size via Scherrer Equation

For materials in the nanometer size range, the width of the diffraction peaks is inversely proportional to the size of the crystallites. This relationship is described by the Scherrer equation:

D = Kλ / (β cosθ)

Where:

D is the mean crystallite size.

K is the Scherrer constant, a dimensionless shape factor that typically has a value of about 0.9. ijamtes.org

λ is the wavelength of the X-ray radiation used. ijtrd.com

β is the full width at half maximum (FWHM) of the diffraction peak, measured in radians. ijtrd.com

θ is the Bragg diffraction angle. ijtrd.com

The Scherrer equation is a valuable tool for estimating the average size of nanocrystallites from the broadening of their XRD peaks. researchgate.netnih.gov By analyzing the FWHM of a prominent diffraction peak, researchers can calculate the average crystallite dimension. For instance, in the synthesis of nickel nanoparticles using nickel(II) acetylacetonate as a precursor, the Scherrer equation has been used to determine that the average particle size was around 12 nm. ijtrd.com It is important to note that the Scherrer equation provides an estimation of the crystallite size, and other factors such as instrumental broadening and lattice strain can also contribute to peak broadening. researchgate.net

Lattice Parameter Determination and Crystal System Identification

Nickel(II) acetylacetonate dihydrate, Ni(acac)₂(H₂O)₂, crystallizes in a light green orthorhombic system. chembk.com The nickel(II) centers in the dihydrate adopt an octahedral coordination geometry. handwiki.org This coordination is satisfied by two bidentate acetylacetonate (acac) ligands and two water molecules. handwiki.orgwikipedia.org The structure exists as both cis and trans isomers, with the trans isomer being more commonly observed. handwiki.org In the trans isomer, the two water molecules occupy the axial positions. handwiki.orgwikipedia.org

Detailed crystallographic studies have determined the unit cell dimensions for related nickel(II) acetylacetonate complexes. For instance, bis(acetylacetonato)nickel(II)diethanol crystallizes in the P-1 space group with the following unit cell parameters: a = 8.923 Å, b = 5.283 Å, c = 9.522 Å, α = 81.4°, β = 106.1°, and γ = 103.3°. ibm.com In this structure, the nickel atom is at the center of a tetragonally-distorted octahedron, with the oxygen atoms of the acetylacetone ligands at distances of 1.997 Å and 2.026 Å, and the oxygen atoms from the ethanol (B145695) molecules at a greater distance of 2.140 Å. ibm.com

The anhydrous form, [Ni(acac)₂]₃, displays a more complex trimeric structure where the three nickel atoms are nearly collinear. wikipedia.orgresearchgate.net Each pair of nickel atoms is bridged by two μ₂ oxygen atoms, allowing all nickel centers to achieve octahedral coordination. wikipedia.org

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Bis(acetylacetonato)nickel(II)diethanol | Triclinic | P-1 | 8.923 | 5.283 | 9.522 | 81.4 | 106.1 | 103.3 | ibm.com |

| α-Ni(OH)₂ (idealized) | Trigonal | - | 5.335 | 5.335 | 8.0 | - | - | - | royalsocietypublishing.org |

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Shape Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface topography and morphology of nickel(II) acetylacetonate hydrate and its derivatives. semanticscholar.org SEM analysis reveals that the morphology of materials derived from this precursor can be controlled by synthesis conditions. For example, the reduction time during the synthesis of Ni(acac)₂-derived nanomaterials can influence whether nanoparticles or nanosheets are formed. Shorter durations tend to produce smaller nanoparticles, while longer reaction times can lead to the formation of nanosheets.

In studies where nickel(II) acetylacetonate is used as a precursor, SEM images have shown the formation of various nanostructures. For instance, in the synthesis of α-Fe₂O₃ polyhedrons using Ni²⁺ ions as a structure-directing agent, SEM revealed quasi-cubic crystals. researchgate.net Similarly, the synthesis of nickel nanoparticles via a wet chemical route using a nickel-acetate and hydrazine (B178648) complex showed that reaction temperature and aging time could be controlled to form nanoparticles with different morphologies. researchgate.net The morphology of manganese ferrite (B1171679) (MnFe₂O₄) thin films, which can be synthesized using nickel-containing precursors, has been observed as randomly distributed cubic nanostructured particles. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Morphology and Size Distribution

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for detailed analysis of the nanoscale morphology, size, and size distribution of particles derived from nickel(II) acetylacetonate hydrate. researchgate.netmuni.cz TEM is crucial for assessing nanoparticle size and distribution, which can be a source of discrepancy in reported catalytic efficiencies if not consistently characterized.

Studies involving the synthesis of bimetallic nanoparticles, such as AgNi, have utilized TEM to characterize particle size distribution and morphology. muni.cz In the preparation of nickel oxide (NiO) from the thermal decomposition of bis(acetylacetonato) nickel(II), TEM has been employed alongside other techniques to characterize the structural and surface properties of the resulting materials. researchgate.net The synthesis of nickel nanoparticles with controlled morphology has also been studied using TEM to understand the size and shape of the synthesized nanostructures. researchgate.net

Vibrational and Electronic Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Coordination Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a key analytical method used to confirm the coordination of the acetylacetonate ligand to the nickel(II) ion. metu.edu.tr The infrared spectrum of nickel(II) acetylacetonate exhibits characteristic absorption bands that provide evidence of this coordination. researchgate.net Specifically, the C=O and C-H stretching vibrations of the acetylacetonate ligand are monitored. The coordination of the ligand to the metal center is often indicated by a shift in the vibrational frequencies of these bonds compared to the free ligand. researchgate.net

In studies of related nickel complexes, such as those with α-diimine or phenanthroline ligands, FTIR has been instrumental in confirming the coordination of nitrogen atoms to the central nickel ion. researchgate.netmdpi.com For example, in a study of a polynuclear (α-diimine) nickel(II) complex, a shift in the C=N stretching vibration to a lower frequency indicated coordination between the nitrogen atom of the ligand and the nickel ion. researchgate.net Similarly, for nickel phenanthroline complexes, FTIR proved the coordination of M-N and M-Cl bonds. mdpi.com

Electronic Absorption Spectroscopy for Charge-Transfer Phenomena

Electronic absorption spectroscopy, often conducted in the UV-Vis range, provides insights into the electronic transitions within the nickel(II) acetylacetonate hydrate complex, including charge-transfer phenomena. acs.org The spectra of nickel(II) complexes typically show bands arising from d-d transitions and charge-transfer transitions. dalalinstitute.com Ligand-to-metal charge transfer (LMCT) is a prominent feature, especially when the ligands possess high-energy lone pairs of electrons and the metal is in a high oxidation state. dalalinstitute.com

For nickel(II) acetylacetonate, modeling of its electronic absorption spectrum has shown that among numerous potential charge-transfer transitions, only a few have significant intensity. researchgate.net Specifically, transitions labeled as n-dxy, dyz-π4, and dxz-π4 were found to have intensities comparable to allowed π3 → π4 transitions. researchgate.net The electronic spectra can also be used to identify the presence of different isomers, such as cis and trans isomers of Ni(acac)₂(H₂O)₂, in solution. researchgate.net The solvent can influence which isomer is formed, with the cis isomer being favored in dimethylformamide (DMF) and the trans isomer in acetone (B3395972). researchgate.net

Surface and Compositional Analysis

A comprehensive understanding of nickel(II) acetylacetonate hydrate and its applications necessitates a thorough analysis of its surface and elemental composition. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS) are employed for this purpose.

In studies where nickel acetylacetonate is used to create nickel-containing materials, surface analysis reveals important information about the final composition. For instance, in the formation of nickel-incorporated rhodium phosphide (B1233454) (Ni₀.₂₅Rh₁.₇₅P), XPS analysis showed that the surface was significantly richer in nickel than the bulk composition, with a Ni/Rh ratio of approximately 2:1 on the surface. acs.org The Ni 2p₃/₂ spectrum from this analysis identified peaks corresponding to Ni-P, Ni²⁺, and Ni³⁺ species at 853.8, 856.5, and 858.7 eV, respectively. acs.org

EDS analysis is another valuable tool for determining the elemental composition of materials. semanticscholar.org When a nickel(II) complex was immobilized on a modified KIT-6 support, EDS confirmed the presence of nickel, along with silicon, oxygen, carbon, and nitrogen in the catalyst's structure. semanticscholar.org Similarly, in the characterization of bimetallic nanoparticles, EDS is used to determine the nanoparticle composition. muni.cz

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top atomic layers of the material being analyzed. ntu.edu.tw

In the analysis of nickel(II) acetylacetonate, XPS is instrumental in confirming the presence of nickel, carbon, and oxygen and, crucially, in verifying the +2 oxidation state of the nickel center. High-resolution scans of the Ni 2p, C 1s, and O 1s regions provide detailed information about the chemical environment.

Research Findings:

Studies on films derived from nickel(II) acetylacetonate reveal distinct peaks at specific binding energies. The Ni 2p spectrum characteristically shows two primary peaks, Ni 2p³/² and Ni 2p¹/², and their associated satellite peaks. Analysis of a nickel(II) acetylacetonate film identified the Ni 2p³/² and Ni 2p¹/² peaks at binding energies of 854.41 eV and 872.31 eV, respectively, which confirms the Ni(II) oxidation state. researchgate.net Two satellite peaks were also observed at 860.02 eV and 878.06 eV. researchgate.net

The deconvolution of the C 1s spectrum provides insight into the carbon bonding within the acetylacetonate ligand. Peaks are typically observed for C-C/C=C bonds at approximately 284.80 eV, C-O bonds around 286.76 eV, and C=O bonds at a higher binding energy of about 288.87 eV. researchgate.net The O 1s spectrum shows a primary peak for oxygen atoms double-bonded to carbon (C=O) and single-bonded to nickel (Ni-O). In studies where the compound is converted to nickel oxide, a prominent peak from oxygen atoms bound to nickel (Ni-O) appears at approximately 529.4 eV, while a secondary peak at 531.0 eV is attributed to hydroxide (B78521) ions, often from adsorbed water. researchgate.net

These binding energy values are critical for verifying the integrity of the complex and for studying its decomposition or transformation into other materials, such as nickel oxide, under various treatments. researchgate.netresearchgate.net

Table 1: Representative XPS Binding Energies for Nickel(II) Acetylacetonate and Related Species Data derived from analyses of thin films and precursor materials.

| Spectral Region | Peak Assignment | Binding Energy (eV) | Reference |

| Ni 2p³/² | Ni(II) | 854.41 | researchgate.net |

| Ni 2p¹/² | Ni(II) | 872.31 | researchgate.net |

| Ni 2p | Satellite Peak | 860.02 | researchgate.net |

| Ni 2p | Satellite Peak | 878.06 | researchgate.net |

| C 1s | C-C / C=C | 284.80 | researchgate.net |

| C 1s | C-O | 286.76 | researchgate.net |

| C 1s | C=O | 288.87 | researchgate.net |

| O 1s | Ni-O in NiO film | 529.4 | researchgate.net |

| O 1s | Adsorbed Hydroxides | 531.0 | researchgate.net |

Small-Angle X-ray Scattering (SAXS) for Solution-Phase Particle Size Distribution

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique for determining the nanoscale structure of materials, from atomic-scale crystal structures to the shapes and sizes of macromolecules and nanoparticles. researchgate.netspringernature.com By analyzing the elastic scattering pattern of X-rays that pass through a sample, SAXS can provide information on particle size, size distribution, shape, and surface structure for features on a scale of 1 to 100 nm. researchgate.net It is particularly valuable for characterizing particles in their native solution state, offering insights into aggregation, conformation, and assembly. nih.gov

Research Findings:

In the context of nickel(II) acetylacetonate, SAXS is primarily used to characterize the size and distribution of nanoparticles synthesized from this precursor. The thermal decomposition of Ni(acac)₂ in the presence of surfactants like oleylamine (B85491) and trioctylphosphine (B1581425) is a common method for producing nickel nanoparticles. researchgate.net SAXS analysis of these resulting nanoparticle dispersions allows for precise determination of their dimensions.

For instance, one study on the synthesis of nickel nanoparticles via the decomposition of Ni(acac)₂ in oleylamine and trioctylphosphine reported the formation of highly monodisperse nanoparticles. researchgate.net SAXS data analysis, using a Schulz-Zimm distribution model, determined the average particle size to be 11.8 nm with a low polydispersity of 8%. researchgate.net Further research showed that the final particle size is highly dependent on the ratio of surfactants to the nickel precursor. Varying the oleylamine-to-nickel ratio resulted in particles with diameters ranging from 8.0 to 15.5 nm. researchgate.net

In other applications, Ni(acac)₂ has been used as an additive to control the growth of other types of nanoparticles. During the synthesis of platinum nanoparticles, Ni(acac)₂ was added to inhibit particle enlargement, with in situ time-resolved SAXS being used to monitor the formation process. acs.org The analysis of SAXS profiles using the Guinier approximation and indirect Fourier transform techniques provides crucial data on particle size and distribution throughout the reaction. acs.org Studies involving the synthesis of bimetallic nanocrystals from precursors including Ni(acac)₂ have also used SAXS to confirm the production of monodisperse particles, with sizes reported in the range of 4.6 to 8.1 nm and standard deviations below 20%. osti.gov

Table 2: SAXS Data on Particle Size for Nanoparticles Derived from Nickel(II) Acetylacetonate Illustrates the use of Ni(acac)₂ as a precursor for nanoparticle synthesis.

| Nanoparticle System | Precursor/Additive | Analysis Model | Average Particle Size (nm) | Polydispersity / Std. Dev. | Reference |

| Nickel Nanoparticles | Ni(acac)₂ | Schulz-Zimm | 11.8 | 8% | researchgate.net |

| Nickel Nanoparticles | Ni(acac)₂ | - | 8.0 - 15.5 | - | researchgate.net |

| Bimetallic Nanocrystals | Ni(acac)₂ | Rayleigh function | 4.6 - 8.1 | < 20% | osti.gov |

| Layered Double Hydroxide | Acetylacetone | Unified equation | 7.8 | - | nii.ac.jp |

Chemical Reactivity and Mechanistic Investigations of Nickel Ii Acetylacetonate Hydrate

Redox Chemistry of the Nickel(II) Center

The nickel(II) center in acetylacetonate (B107027) complexes can undergo both oxidation to higher oxidation states and reduction to catalytically crucial nickel(0) species.

While the +2 oxidation state is the most common for nickel, the nickel center in acetylacetonate complexes can participate in reactions that lead to higher oxidation states, such as Ni(III) and Ni(IV). These higher oxidation state species are often proposed as transient intermediates in catalytic cycles.

One method for synthesizing bis(acetylacetonato)nickel(II) dihydrate involves the reaction of nickel(III) oxyhydroxide with acetylacetone (B45752). In this reaction, acetylacetone acts as a reducing agent, reducing Ni(III) to Ni(II), which then forms the complex. ias.ac.in This highlights the accessibility of the Ni(III)/Ni(II) redox couple in the presence of acetylacetonate ligands.

Furthermore, nickel(II) acetylacetonate can catalyze the air oxidation of phosphines. sdu.dkresearchgate.net For instance, it catalyzes the oxidation of 1,2-ethylenebis(diphenylphosphine) (dppe) by O2 to form the corresponding phosphine (B1218219) oxide, dppeO2. sdu.dkresearchgate.net While the precise mechanism is complex, it is hypothesized to involve transient Ni(I), Ni(III), or Ni(IV) species, suggesting the nickel center's ability to cycle through different oxidation states. sdu.dk Mechanistic studies of some nickel-catalyzed cross-coupling reactions also propose the involvement of Ni(I), Ni(II), and Ni(III) intermediates in the catalytic cycle. acs.org

The reduction of Nickel(II) acetylacetonate to form nickel(0) complexes is a fundamentally important process, as these Ni(0) species are the active catalysts in a wide array of organic reactions, including cross-coupling and polymerization. The anhydrous form of nickel(II) acetylacetonate is a common precursor for generating nickel-based catalysts like nickel bis(cyclooctadiene). wikipedia.org

This reduction is typically achieved in situ by reacting Nickel(II) acetylacetonate with a suitable reducing agent in the presence of a stabilizing ligand. A variety of reducing agents can be employed for this transformation. The choice of reducing agent and ligand can influence the nature and reactivity of the resulting Ni(0) complex. For example, a convenient procedure has been developed to generate Ni(0) species in solution from a Ni(acac)2 precursor for catalytic applications, and mechanistic studies suggest that water may play a significant role in this process. acs.orgfigshare.com Long-chain amines, such as oleylamine (B85491), have been shown to reduce the [Ni(acac)2] complex to Ni(0) nanoparticles through a two-electron chemical reduction pathway, acting as a hydride donor. researchgate.net

Below is a table summarizing common reducing agents used for the conversion of Ni(acac)2 to Ni(0) complexes.

| Reducing Agent | Ligand / Reaction System | Reference |

| Organoaluminum compounds (e.g., Diethylaluminum chloride) | Ethylene (B1197577) oligomerization | mdpi.com |

| Hydride donors (e.g., DIBAL, silanes) | General synthesis of Ni(0) | encyclopedia.pub |

| Metallic reductants (e.g., Zn, Mn) | Cross-coupling reactions | encyclopedia.pub |

| Oleylamine | Synthesis of Ni(0) nanoparticles | researchgate.net |

| Electrochemical reduction | Synthesis of Ni(0) precatalysts | digitellinc.com |

Ligand Exchange and Substitution Reactions

The acetylacetonate (acac) ligands in Nickel(II) acetylacetonate hydrate (B1144303) are relatively labile and can be readily exchanged or substituted by other ligands. This reactivity is crucial for the formation of catalytically active species and for modifying the electronic and steric properties of the nickel center.

Anhydrous nickel(II) acetylacetonate exists as a trimer, [Ni(acac)₂]₃, where the nickel atoms are bridged by oxygen atoms to achieve an octahedral coordination geometry. wikipedia.org This trimeric structure can be cleaved by reacting with Lewis bases to form monomeric adducts. handwiki.org In these reactions, the Lewis base coordinates to the nickel center, breaking the oxygen bridges and resulting in a mononuclear complex.

For example, the reaction of [Ni(acac)₂]₃ with a Lewis base (L) can be represented as: [Ni(CH₃COCHCOCH₃)₂]₃ + 6 L → 3 Ni(CH₃COCHCOCH₃)₂L₂ handwiki.org

Similarly, the hydrated form, Ni(acac)₂(H₂O)₂, which is monomeric with two water molecules acting as ligands, can react with other Lewis bases, leading to the substitution of the water molecules. handwiki.org A variety of Lewis bases, including pyridines, amines, and phosphines, can form such adducts. For instance, the reaction with N,N-dimethylaminoethanol (dmaeH) yields the mononuclear complex [Ni(acac)₂(dmaeH)]. rsc.orgresearchgate.net The coordination of phosphine ligands to nickel acetylacetonate has also been studied, leading to the characterization of complexes like trans-[Ni(acac)₂(PMe₂Ph)₂]. acs.org

Beyond simple adduct formation, the acetylacetonate ligands themselves can be completely or partially replaced by other chelating or monodentate ligands. handwiki.org This ligand substitution is a key strategy for synthesizing a wide range of nickel complexes with tailored properties for specific catalytic applications.

The lability of the acac ligand allows Ni(acac)₂ to serve as a convenient starting material for the synthesis of other nickel compounds. For example, it is used in the Grignard synthesis of nickelocene. chemicalbook.com The reaction with other chelating ligands, such as N-substituted and N,N'-disubstituted thioureas, can lead to the formation of mixed-ligand complexes where the thiourea (B124793) coordinates to the nickel center. ias.ac.in

This substitution chemistry is central to the in-situ generation of active catalysts. In many catalytic systems, the added ligands, such as phosphines or N-heterocyclic carbenes, displace the acetylacetonate ligands to form the true catalytically active species.

Mechanistic Pathways in Catalytic Cycles

Nickel(II) acetylacetonate is a widely used precatalyst in a vast number of organic transformations, including cross-coupling reactions, olefin oligomerization, and polymerization. mdpi.comresearchgate.net The mechanistic pathways in these catalytic cycles often involve the in-situ reduction of the Ni(II) precatalyst to a Ni(0) species, which is the active form of the catalyst. acs.org

The catalytic cycle typically begins with the reduction of Ni(acac)₂ in the presence of a ligand to generate a coordinatively unsaturated Ni(0) complex. This species then undergoes oxidative addition with a substrate (e.g., an aryl halide in a cross-coupling reaction) to form a Ni(II) intermediate. This is followed by transmetalation with a second reagent (e.g., an organometallic compound) and subsequent reductive elimination to form the desired product and regenerate the Ni(0) catalyst. acs.org

The nature of the ligands present in the reaction mixture plays a critical role in modulating the reactivity of the nickel center and influencing the efficiency and selectivity of the catalytic process. While a Ni(0)/Ni(II) cycle is often proposed, some mechanistic studies suggest the involvement of other oxidation states, such as Ni(I) and Ni(III), particularly in radical-mediated pathways. acs.org For instance, in certain cross-coupling reactions, a bimetallic mechanism involving Ni(I)/Ni(II)/Ni(III) intermediates has been proposed. acs.org

In ethylene oligomerization catalyzed by Ni(acac)₂ and organoaluminum compounds like diethylaluminum chloride (DEAC), it is believed that catalytically active sites are deposited on nickel-containing nanoparticles that are generated in the reaction system. mdpi.com The formation and nature of these active species are complex and can be influenced by factors such as the presence of water. mdpi.com

Coordination Chemistry in Facilitating Chemical Transformations

Nickel(II) acetylacetonate hydrate is a significant coordination complex in the realm of chemical catalysis. The central nickel(II) ion, in its +2 oxidation state, exhibits an octahedral coordination geometry. This geometry is satisfied by two bidentate acetylacetonate (acac) ligands and two water molecules wikipedia.org. The acetylacetonate ligand is bidentate, binding to the nickel center through its two oxygen atoms, which forms a stable six-membered ring. This chelation contributes significantly to the stability of the complex .

The coordination environment of the nickel center is crucial in facilitating chemical transformations. The organic ligands can modulate the oxidation state of the nickel center, thereby enhancing its electrophilicity and promoting the chemisorption of substrates figshare.comacs.orgnih.gov. For instance, in certain reactions, the acetylacetonate ligand can stabilize the nickel center in a higher oxidation state, which in turn strengthens its ability to adsorb molecules like N₂ acs.org. The versatility of nickel(II) acetylacetonate is also evident in its role as a precursor for various nickel-containing nanomaterials and as a catalyst in a wide array of organic reactions, including hydrogenation, polymerization of olefins, and cross-coupling reactions .

The hydrated form, Ni(acac)₂(H₂O)₂, can exist as both cis and trans isomers, with the trans isomer being more prevalent wikipedia.orghandwiki.org. In the trans isomer, the two water molecules occupy the axial positions of the octahedron handwiki.org. The presence and lability of these aqua ligands are key to its catalytic activity, as they can be readily displaced by substrate molecules, initiating the catalytic cycle.

Role of Acetylacetonate Ligands in Stabilizing Reactive Intermediates

The acetylacetonate (acac) ligands play a pivotal role in stabilizing the nickel center and any reactive intermediates that form during a catalytic cycle. The bidentate nature of the acac ligand, forming a stable chelate ring with the nickel ion, imparts considerable thermodynamic stability to the complex . This stability is crucial for maintaining the integrity of the catalyst under reaction conditions.

Furthermore, the electronic properties of the acac ligand are instrumental in modulating the reactivity of the nickel center. The ligand can influence the electron density at the metal center, which in turn affects its interaction with substrates and other reagents. For example, in the context of N₂ adsorption, density functional theory (DFT) calculations have shown that organic ligands like acetylacetonate can modulate the nickel oxidation state, enhancing the electrophilicity of the metal center and thereby promoting chemisorption figshare.comacs.orgnih.gov.

The stabilization of reactive intermediates is also achieved through the steric bulk of the acetylacetonate ligands. While the parent acac ligand is not exceptionally bulky, derivatives with larger substituents can be employed to control the coordination number and geometry of the nickel center, preventing catalyst deactivation pathways such as aggregation. This steric influence is a key strategy in designing catalysts with enhanced selectivity and longevity.

Interaction with Co-catalysts and Activating Agents (e.g., Organoaluminum Compounds, Borohydrides)

In many catalytic applications, particularly in olefin polymerization and oligomerization, nickel(II) acetylacetonate is used in conjunction with co-catalysts, most notably organoaluminum compounds such as triethylaluminum (B1256330) (AlEt₃), diethylaluminum chloride (DEAC), and ethylaluminum sesquichloride (EASC) mdpi.comresearchgate.net. These co-catalysts act as activating agents, transforming the relatively inert nickel precursor into a catalytically active species.

The interaction between nickel(II) acetylacetonate and organoaluminum compounds is complex and leads to the formation of nickel-containing nanoparticles that are the active catalytic sites mdpi.com. The organoaluminum compound serves multiple functions: it acts as a reducing agent, reducing Ni(II) to Ni(0), and also as a stabilizer for the resulting nanoparticles researchgate.net. The nature of the ligand shell stabilizing these nanoparticles is dependent on the specific organoaluminum compound used and the presence of other substances like water mdpi.com. For instance, with AlEt₃, the formation of Et₂Al(acac) has been observed, indicating a ligand exchange process researchgate.net. The ratio of the organoaluminum compound to the nickel complex (Al/Ni ratio) is a critical parameter that influences the activity and selectivity of the catalytic system researchgate.net.

The interaction with borohydrides as activating agents has also been explored, leading to the formation of nickel borohydride (B1222165) complexes. These complexes are of interest for their potential in various reductive transformations. For example, a nickel(II)-borohydride complex has been shown to be effective in dehalogenation reactions rsc.org. The borohydride ligand can bind to the nickel center in different modes, such as η² or η³, and can act as a source of hydride for reductions rsc.orgnih.gov. The reaction of nickel halide complexes with main group hydrides, including borohydrides, is a common method for the synthesis of nickel hydride complexes, which are key intermediates in many catalytic cycles acs.org.

Charge-Transfer Complex Formation Studies

Spectrophotometric and Thermal Analysis of Charge-Transfer Complexes (e.g., with Iodine)

The formation of charge-transfer (CT) complexes between nickel(II) acetylacetonate as an electron donor and various electron acceptors has been investigated. A notable example is the interaction with iodine (I₂), which has been studied using spectrophotometric and thermal methods researchgate.net. The reaction between nickel(II) acetylacetonate and iodine in solvents like chloroform, dichloromethane, and carbon tetrachloride leads to the formation of a 1:1 charge-transfer complex researchgate.net.

Spectrophotometric analysis reveals characteristic electronic absorption bands for the triiodide ion (I₃⁻) at 361 nm and 285 nm, suggesting that the complex is formulated as the triiodide species [Ni(acac)₂]₂I⁺·I₃⁻ researchgate.net. This indicates an electron transfer from the nickel complex to the iodine molecule, followed by the reaction of the resulting iodide with another iodine molecule. The formation of the triiodide ion is further supported by far-infrared spectroscopy, which shows absorption bands characteristic of the I₃⁻ ion with C₂ᵥ symmetry researchgate.net.

Thermal analysis of the solid charge-transfer complex provides further evidence for its proposed structure and stability. The solvent plays a significant role in the formation of the complex, with the equilibrium constant (K), molar absorptivity (ε), and oscillator strength (f) being strongly dependent on the solvent used researchgate.net. This is attributed to the interaction of the ionic complex with the solvent molecules researchgate.net.

Bonding Nature and Energetics of Charge-Transfer Interactions

The bonding in charge-transfer complexes of nickel(II) acetylacetonate involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (nickel complex) to the lowest unoccupied molecular orbital (LUMO) of the acceptor (e.g., iodine). In the case of the nickel(II) acetylacetonate-iodine complex, this electron transfer is significant enough to lead to the formation of ionic species, namely the [Ni(acac)₂]₂I⁺ cation and the I₃⁻ anion researchgate.net.

Density Functional Theory (DFT) calculations can provide deeper insights into the nature of the bonding and the electronic structure of such complexes. For instance, DFT studies on related systems have shown that charge transfer can account for a significant portion of the total interaction energy in non-covalent complexes chemrxiv.org. While specific DFT calculations on the Ni(acac)₂-I₂ complex are not detailed in the provided search results, the experimental evidence strongly supports a significant charge-transfer character in the bonding.

Isomerism and Reactivity of Related Nickel(II) Acetylacetonate Derivatives

The study of derivatives of nickel(II) acetylacetonate reveals interesting aspects of isomerism and reactivity. One such example is the complexation of nickel(II) with acetylacetonate bis(thiosemicarbazone) ligands. These complexes can exist as two distinct isomers in solution: a symmetric isomer with a 5,6,5-membered chelate ring arrangement and an asymmetric isomer with a 4,7,5-membered chelate ring arrangement americanelements.comrsc.org.

These two isomers exhibit markedly different reactivity. The symmetric complex is unstable in the presence of air and undergoes slow oxidation to a product with a carbonyl group installed at the apical carbon atom americanelements.comrsc.org. In contrast, the asymmetric isomer is inert to this ligand oxidation americanelements.comrsc.org. Kinetic and spectroelectrochemical experiments, along with DFT calculations, have suggested that a single-electron oxidized Ni-ligand radical complex is a key intermediate in the oxidation of the symmetric isomer americanelements.comrsc.org.

Another aspect of isomerism is observed in the dihydrate form of nickel(II) acetylacetonate, Ni(acac)₂(H₂O)₂, which can exist as cis and trans isomers wikipedia.orghandwiki.org. The dominant isomer in different solvents can be identified through electronic spectra. For instance, studies have indicated that the trans isomer is dominant in acetone (B3395972) and pyridine, while the cis isomer is more prevalent in DMF and N-methylformamide researchgate.net. The equilibrium ratio between these isomers can also be determined from spectral data researchgate.net.

Below is a table summarizing the properties of the symmetric and asymmetric isomers of Nickel(II) acetylacetonate bis(thiosemicarbazone):

| Property | Symmetric Isomer (sym-[Ni(acacR)]) | Asymmetric Isomer (asym-[Ni(acacR)]) |

| Chelate Ring Arrangement | 5,6,5-membered | 4,7,5-membered |

| Stability in Air | Unstable, undergoes slow oxidation | Inert to ligand oxidation |

| Oxidation Product | Carbonyl group at the apical C-atom | No reaction |

| Proposed Intermediate in Oxidation | Single electron oxidized Ni-ligand radical | Not applicable |

Applications of Nickel Ii Acetylacetonate Hydrate in Catalysis and Organic Transformations

Homogeneous Catalysis

Nickel(II) acetylacetonate (B107027) hydrate (B1144303) serves as a precursor to catalytically active nickel(0) species, which are central to many of its applications in homogeneous catalysis. This reduction to Ni(0) is often achieved in situ through the use of reducing agents.

Oligomerization and Polymerization Reactions of Alkenes and Olefins

Nickel(II) acetylacetonate hydrate is a key component in catalyst systems for the oligomerization and polymerization of alkenes and other unsaturated hydrocarbons. sigmaaldrich.com These processes are of significant industrial importance for the production of linear alpha-olefins, which are used as comonomers and in the synthesis of detergents and plasticizers.

In combination with organoaluminum compounds, such as diethylaluminum chloride (DEAC) or ethylaluminum sesquichloride (EASC), nickel(II) acetylacetonate forms highly active Ziegler-type catalyst systems for the di- and oligomerization of ethylene (B1197577). wikipedia.org The catalytic activity and the composition of the resulting products are influenced by factors such as the Al/Ni ratio and the presence of water. wikipedia.org It is believed that hydride or alkyl complexes of Ni(II) are the active centers in these reactions. wikipedia.org

The Shell Higher Olefin Process (SHOP) utilizes nickel catalysts with chelating ligands to oligomerize ethylene. d-nb.info While not directly using nickel(II) acetylacetonate hydrate in the final catalytic cycle, related research into neutral nickel(II) complexes for ethylene polymerization has been extensive. d-nb.info For instance, certain nickel(II) complexes can polymerize ethylene to produce semi-crystalline linear polyethylene (B3416737) at elevated temperatures and pressures. mdpi.com

Furthermore, nickel catalysts derived from nickel(II) acetylacetonate are effective in the oligomerization of other olefins and dienes. For example, the dimerization of propylene (B89431) and the codimerization of ethylene and butadiene are well-established processes. The nature of the ligands and co-catalysts used in conjunction with the nickel precursor allows for control over the product distribution.

| Substrate | Co-catalyst/Ligand | Product(s) | Research Finding |

| Ethylene | Diethylaluminum chloride (DEAC) | Butenes, Hexenes, Octenes | The system is highly active for di- and oligomerization. The product distribution is dependent on the Al/Ni ratio. wikipedia.org |

| Ethylene | Ethylaluminum sesquichloride (EASC) | Butenes, Hexenes, Octenes | Similar to DEAC, this co-catalyst forms a highly active system with Ni(acac)₂. wikipedia.org |

| Ethylene | P^O Ligand | Linear Polyethylene | Produces semi-crystalline linear polyethylene at 50-70 °C and 39.5 atm. mdpi.com |

| 1-Octene (B94956) | - | Poly(1-octene) | α-diimine nickel catalysts show high activity (10⁴–10⁵ g mol⁻¹ h⁻¹) for 1-octene polymerization. researchgate.net |

Hydrogenation Reactions

Nickel(II) acetylacetonate hydrate is a precursor for catalysts used in the hydrogenation of a wide range of unsaturated organic compounds, including alkenes, alkynes, and aromatic nitro compounds. oregonstate.edursc.orgrasayanjournal.co.in These reactions are fundamental in both laboratory synthesis and industrial processes for the production of alkanes, amines, and other saturated compounds. rsc.org

The active hydrogenation catalyst is typically formed by the reduction of the nickel(II) complex. For instance, a combination of palladium(II) acetylacetonate and nickel(II) acetate (B1210297) tetrahydrate in the presence of borane-tert-butylamine complex yields monodisperse Ni-Pd alloy nanoparticles that are effective for the direct hydrogenation of alkenes and alkynes under mild conditions (1 atm H₂ at room temperature). rsc.org

In the hydrogenation of nitroarenes to anilines, a process of great industrial significance, nickel-based catalysts are a cost-effective alternative to precious metal catalysts. rasayanjournal.co.innih.gov While Raney nickel is a commonly used catalyst, other forms of nickel catalysts, including those supported on materials like carbon or silica (B1680970), are also employed. rasayanjournal.co.in The addition of promoters, such as cerium, can enhance the catalytic activity. nih.gov Furthermore, the presence of catalytic amounts of vanadium compounds during the hydrogenation of aromatic nitro compounds with nickel catalysts has been shown to prevent the accumulation of undesirable hydroxylamine (B1172632) intermediates, leading to purer products. google.com

| Substrate | Catalyst System | Product | Key Findings |

| Styrene | rGO-Ni₃₀Pd₇₀ (from Pd(acac)₂ and Ni(OAc)₂) | Ethylbenzene | Quantitative conversion within 10 minutes at room temperature and 1 atm H₂. rsc.org |

| Nitrobenzene | NiCeL@SiO₂-pellet-800 | Aniline | Complete conversion at 60 °C and 40 bar H₂ with 2.0 mol% catalyst loading. nih.gov |

| Unsaturated Hydrocarbons | Ni salt with triethylaluminum (B1256330) | Saturated Hydrocarbons | Effective for hydrogenating alkenes, alkynes, and aromatic hydrocarbons at elevated temperatures and pressures. google.com |

| Aromatic Nitro Compounds | Nickel catalyst with Vanadium compound | Aromatic Amines | Addition of vanadium prevents the formation of hydroxylamine byproducts. google.com |

Cross-Coupling Methodologies

Nickel(II) acetylacetonate hydrate is a widely used precatalyst in various cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds. nih.gov These reactions typically involve the in situ reduction of Ni(II) to a catalytically active Ni(0) species. nih.gov

One of the most prominent applications is in the Negishi coupling, which involves the reaction of organozinc reagents with organic halides. wikipedia.orgrsc.org Nickel catalysts, including those derived from Ni(acac)₂, are particularly effective for sp²-sp², sp²-sp³, and sp³-sp³ couplings. wikipedia.org For instance, Ni(acac)₂ can be reduced by diisobutylaluminium hydride (DIBAL-H) or triphenylphosphine (B44618) to generate the active Ni(0) catalyst for these transformations. wikipedia.org

Similarly, in the Kumada-Tamao-Corriu coupling, nickel(II) acetylacetonate catalyzes the reaction of Grignard reagents with aryl and vinyl halides. acs.orgorganic-chemistry.org This reaction provides an economical route to unsymmetrical biaryls and other coupled products. organic-chemistry.org The presence of additives like 1,3-butadiene (B125203) can have a remarkable effect on the efficiency of the cross-coupling of alkyl halides with Grignard reagents, leading to high yields of the desired products under mild conditions. scispace.com

| Coupling Reaction | Reactants | Product | Catalyst System/Conditions |

| Negishi Coupling | Aryl zinc bromides and vinyl triflates/halides | Aryl-vinyl compounds | Ni(acac)₂ reduced in situ. wikipedia.org |

| Kumada Coupling | Aryl Grignard reagents and aryl/vinyl halides | Unsymmetrical biaryls | Ni(acac)₂ as a precatalyst. organic-chemistry.orgrsc.org |

| Alkyl-Alkyl Cross-Coupling | n-Decyl bromide and n-Butylmagnesium chloride | Tetradecane | NiCl₂ (or Ni(acac)₂) with isoprene (B109036) as an additive, 92% yield. scispace.com |

| Aryl-Aryl Cross-Coupling | Aryl halides and aryl Grignard reagents | Biaryls | Acetylacetonato-based pincer-type nickel(II) complexes. rsc.org |

Michael Additions and Conjugate Additions

Nickel(II) acetylacetonate hydrate is an effective catalyst for promoting Michael additions and other conjugate addition reactions. sigmaaldrich.com These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in a 1,4-fashion to α,β-unsaturated carbonyl compounds and other Michael acceptors.

The catalytic activity of nickel(II) acetylacetonate in these transformations stems from its ability to act as a Lewis acid, activating the enone system towards nucleophilic attack. It can be used to catalyze the addition of a variety of soft nucleophiles, such as β-dicarbonyl compounds, to enones. researchgate.net

Furthermore, chiral nickel(II) complexes, often prepared from nickel(II) acetylacetonate, are employed in enantioselective conjugate additions. For example, alkynylaluminum reagents undergo enantioselective conjugate addition to cyclic α,β-enones in the presence of chiral bisphosphine complexes of Ni(II), affording chiral products with high optical purity. nih.gov Similarly, chiral Ni(II)-bis(oxazoline) complexes catalyze the enantioselective Michael addition of 2-acetylazaarenes to nitroalkenes.

| Nucleophile | Michael Acceptor | Catalyst System | Key Finding |

| Acetylenes (as alkynylaluminum reagents) | Cyclic α,β-enones | Chiral bisphosphine complexes of Ni(II) | Enantioselective conjugate addition. nih.gov |

| 2-Acetylazaarenes | Nitroalkenes | Chiral Ni(II)-bis(oxazoline) complex | Catalytic enantioselective Michael addition. |

| β-Dicarbonyl compounds | α,β-Unsaturated carbonyls | Nickel(II) acetylacetonate | Promotes the Michael addition reaction. researchgate.net |

| Organozinc reagents | Enones | Ni(acac)₂/DIBAL-H | Catalyzes the conjugate addition. scholaris.ca |

Transesterification Reactions

Nickel(II) acetylacetonate hydrate can be used as a catalyst in transesterification reactions. sigmaaldrich.com This process involves the conversion of an ester into a different ester by reaction with an alcohol. It is a widely used reaction in organic synthesis and for the production of biodiesel.

While various catalysts are known for transesterification, including acids, bases, and other metal complexes, nickel-based catalysts offer a valuable alternative. organic-chemistry.org A patent describes a process for the production of various esters, including acrylates and methacrylates, through transesterification using a catalyst system comprising a metal 1,3-dicarbonyl complex, such as zinc or iron acetylacetonate, in combination with a salt. google.com Although this patent focuses on other metals, it highlights the general utility of metal acetylacetonates (B15086760) in this transformation. The reaction is typically carried out at temperatures ranging from 80°C to 120°C. google.com Research has shown that nickel(II) acetylacetonate itself is an effective catalyst for the transesterification of esters with alcohols. sigmaaldrich.com

| Ester Reactant | Alcohol Reactant | Catalyst | Reaction Conditions |

| Carboxylic acid esters | Various alcohols | Metal 1,3-dicarbonyl complex and a salt | 80-120 °C google.com |

| General Esters | General Alcohols | Nickel(II) acetylacetonate | General transesterification catalysis sigmaaldrich.com |

Conversion of Acetylene (B1199291) to Cyclooctatetraene

One of the classic and industrially significant applications of nickel(II) acetylacetonate is in the catalytic cyclotetramerization of acetylene to produce cyclooctatetraene. researchgate.net This reaction, a cornerstone of Reppe chemistry, provides an efficient route to this eight-membered ring system. oregonstate.edudigimat.in

This methodology can also be extended to the cocyclotetramerization of acetylene with monosubstituted alkynes, leading to the formation of substituted cyclooctatetraenes. For example, the reaction of an excess of acetylene with propyne (B1212725) or phenylacetylene (B144264) in the presence of a nickel(II) acetylacetonate catalyst system yields the corresponding methyl- and phenylcyclooctatetraene, respectively. thieme-connect.de

| Alkyne(s) | Catalyst System | Product | Yield |

| Acetylene | Ni(acac)₂ / CaC₂ | Cyclooctatetraene | - |

| Acetylene (excess) and Propyne | Ni(acac)₂ / CaC₂ | 1-Methylcyclooctatetraene | 16% thieme-connect.de |

| Acetylene (excess) and Phenylacetylene | Ni(acac)₂ / CaC₂ | 1-Phenylcyclooctatetraene | 16% thieme-connect.de |

Hydrosilylation of Olefins and Acetylenes

Nickel(II) acetylacetonate has been effectively employed as a catalyst precursor for the hydrosilylation of olefins and alkynes, which are important reactions in the synthesis of organosilicon compounds. researchgate.net While nickel(II) acetylacetonate alone can catalyze these reactions, its activity is significantly enhanced when used in conjunction with a reducing agent. researchgate.netcore.ac.uk

A notable catalytic system involves the use of nickel(II) acetylacetonate with sodium triethylborohydride (NaBHEt₃). researchgate.net This system has demonstrated high efficiency in the 1,4-selective hydrosilylation of 1,3-dienes, favoring the formation of branched isomers. researchgate.net The same catalytic system is also effective for the hydrosilylation of a range of alkenes, including those with siloxy, amino, and epoxy functional groups, as well as both terminal and internal alkynes. researchgate.net Research has shown that nickel(II) chlorides complexed with a ditertiary phosphine (B1218219) can also catalyze the addition of silicon hydrides to olefins. rsc.org

It is worth noting that while nickel catalysts are active, they can also promote isomerization of olefins as a competing reaction. researchgate.net The choice of ligands and reaction conditions is crucial in directing the selectivity towards the desired hydrosilylation product.

Other Organic Rearrangements and Transformations

Beyond hydrosilylation, nickel(II) acetylacetonate serves as a catalyst in several other organic reactions. It is used in the oligomerization of alkenes and the conversion of acetylene to cyclooctatetraene. guidechem.com The complex can also promote Michael additions. sigmaaldrich.com Furthermore, nickel(II) acetylacetonate is a precursor for synthesizing other important nickel catalysts, such as nickel bis(cyclooctadiene). wikipedia.org

The dihydrate form, Ni(acac)₂(H₂O)₂, exhibits reactivity at the methine positions of the acetylacetonate ligand. It reacts with isocyanates to yield diamides and also undergoes reactions with diethyl azodicarboxylate and dimethyl acetylenedicarboxylate. wikipedia.org

Heterogeneous Catalysis (as Precursor)

A significant application of nickel(II) acetylacetonate hydrate is its use as a precursor for the preparation of heterogeneous nickel catalysts. sigmaaldrich.compubcompare.ai These supported nickel catalysts are crucial in many large-scale industrial processes.

Preparation of Supported Nickel Catalysts

Supported nickel catalysts are commonly prepared via impregnation, where a porous support material is treated with a solution of a nickel precursor, followed by drying, calcination, and reduction steps. rsc.orgacs.org Nickel(II) acetylacetonate is a frequently used precursor in this method, often dissolved in an organic solvent. acs.org The choice of precursor can significantly influence the final properties of the catalyst, such as metal dispersion and particle size. mdpi.com

One strategy to create highly dispersed nickel nanoparticles on a support involves the pyrolysis of the organic ligands from the impregnated nickel(II) acetylacetonate. This process forms a protective carbonaceous layer around the nickel nanoparticles, which helps to prevent their agglomeration (sintering) during the high-temperature calcination and reduction steps. rsc.org This approach has been shown to yield catalysts with high thermal stability and enhanced activity. rsc.org Other preparation methods include sol-gel techniques and vapor deposition. wikipedia.orgnih.gov

Performance in Methane (B114726) Oxidation and Synthesis Gas Production

Nickel-based catalysts derived from precursors like nickel(II) acetylacetonate are vital for processes such as the dry reforming of methane (DRM) to produce synthesis gas (a mixture of hydrogen and carbon monoxide). mpg.demdpi.com Syngas is a key feedstock for the synthesis of methanol (B129727) and other valuable chemicals. mpg.de While noble metals like platinum and rhodium are highly active for DRM, nickel catalysts are more economically viable for commercial applications. mpg.de

A major challenge with nickel catalysts in DRM is deactivation due to carbon deposition (coking). mpg.de Research has focused on developing coke-resistant catalysts. Strategies include using supports with high oxygen mobility, such as ceria-containing materials, which can facilitate the removal of carbon deposits. acs.org Catalysts prepared via methods that lead to highly dispersed and stable nickel nanoparticles, as described in the previous section, also exhibit improved performance and longevity in syngas production. rsc.orgacs.org For instance, a catalyst with a Ce/(Ce + Al) ratio of 1% showed high activity and stability in methane dry reforming, attributed to the large surface area and high dispersion of Ni nanoparticles. acs.org

Development of Hierarchical Nickel Catalysts (e.g., Ni/Beta Zeolites)